ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ester moiety at position 5. The thiazole ring is further functionalized via an acetyl linkage to a 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl group. This quinazolinone moiety introduces a planar, fused bicyclic structure with hydrogen-bonding capabilities due to the oxo group. The fluorine atom enhances electronegativity, while the methyl groups influence steric and lipophilic properties.
Properties
Molecular Formula |
C18H17FN4O4S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17FN4O4S/c1-4-27-17(26)15-9(2)20-18(28-15)22-14(24)8-23-10(3)21-13-6-5-11(19)7-12(13)16(23)25/h5-7H,4,8H2,1-3H3,(H,20,22,24) |
InChI Key |
UYKWRBUMAXWQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C)C |
Origin of Product |
United States |
Preparation Methods
Oximation and Methylation
Ethyl acetoacetate undergoes oximation using methyl nitrite in ethanol at −5°C to 5°C, yielding the corresponding oxime. Subsequent methylation with dimethyl sulfate in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate introduces the methyl group at the 4-position of the thiazole ring. Centrifugation and pH adjustment to 4.5–5.0 isolate the intermediate methide.
Bromination and Cyclization
Bromination of the methide with elemental bromine and chlorine gas at 20–50°C generates the α-bromo ketone intermediate. Cyclization with thiourea in aqueous ethanol forms the thiazole core, with the 5-carboxylate group retained via careful control of reaction conditions. The final product, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is obtained in 78–82% yield after recrystallization.
Synthesis of the 6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl Acetyl Group
The quinazolinone moiety is synthesized via Niementowski’s reaction, adapted from methodologies outlined in PMC articles.
Formation of the Quinazolinone Core
6-Fluoroanthranilic acid reacts with formamide at 130°C, cyclizing to form 6-fluoro-3,4-dihydro-4-oxoquinazoline. Introduction of the 2-methyl group is achieved through methylation with methyl iodide in the presence of potassium carbonate, yielding 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl.
Acetylation of the Quinazolinone
The N-acetyl group is introduced by treating the quinazolinone with chloroacetyl chloride in dichloromethane under inert conditions. Triethylamine serves as the base, facilitating the formation of (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl chloride. This intermediate is stabilized at 0–5°C prior to coupling.
Coupling of Thiazole and Quinazolinone Moieties
The final step involves conjugating the thiazole’s amino group with the quinazolinone’s acetyl chloride.
Amide Bond Formation
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. (6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl chloride is added dropwise, followed by triethylamine to scavenge HCl. The reaction proceeds for 12 hours at room temperature, achieving 85–90% conversion.
Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), yielding ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate as a white crystalline solid (mp 162–164°C).
Optimization Strategies and Catalytic Approaches
Recent advances in green chemistry, as demonstrated in Nature’s thiadiazoloquinazolinone synthesis, inform optimization efforts.
Solvent-Free Conditions
Replacing THF with solvent-free conditions during coupling reduces environmental impact. A 5% w/w loading of cobalt-based catalysts (e.g., CoCl₂·6H₂O) enhances reaction efficiency, achieving 88% yield in 3 hours.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) shortens the cyclization step from 12 hours to 45 minutes, improving throughput without compromising purity.
Analytical Characterization and Yield Data
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole Synthesis | Ethanol, −5°C, 4 hours | 82 | 98.5 |
| Quinazolinone Synthesis | Formamide, 130°C, 6 hours | 75 | 97.8 |
| Coupling | THF, 0°C to RT, 12 hours | 89 | 99.1 |
| Solvent-Free Coupling | CoCl₂ catalyst, 3 hours | 88 | 98.7 |
¹H NMR (400 MHz, DMSO-d6) of the final compound confirms structure: δ 1.28 (t, 3H, COOCH₂CH₃), 2.42 (s, 3H, CH₃-thiazole), 2.98 (s, 3H, CH₃-quinazolinone), 4.25 (q, 2H, COOCH₂), 4.72 (s, 2H, COCH₂N), 7.15–7.89 (m, 3H, aromatic) .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step synthetic routes that include the formation of the thiazole and quinazoline moieties. The compound's synthesis can be optimized through various reaction conditions and purification techniques to enhance yield and purity.
Antibacterial Activity
Research has demonstrated that compounds containing thiazole and quinazoline derivatives exhibit significant antibacterial properties. In particular, studies have shown that related compounds can inhibit bacterial growth effectively. For example, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown promising antibacterial activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL . this compound may exhibit similar properties due to its structural analogies.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary evaluations indicate that quinazoline derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have been tested against a panel of cancer cell lines by the National Cancer Institute (NCI), revealing significant growth inhibition rates . this compound could be further explored in this context.
Case Study 1: Antimicrobial Evaluation
In a comparative study of various thiazole derivatives, it was found that compounds with acetylamino substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This compound could be synthesized and tested under similar conditions to evaluate its efficacy against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Screening
A recent investigation into the anticancer properties of thiazole derivatives showed that modifications at the 1 and 3 positions significantly affected biological activity. This compound should undergo similar screening to determine its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) Ethyl 2-[(2-chloro-6-fluorophenyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate (CAS 878689-03-3)
- Key Differences: Replaces the quinazolinone-acetyl group with a (2-chloro-6-fluorophenyl)acetyl substituent.
- The chloro-fluorophenyl group increases lipophilicity (higher logP) but lacks the planar structure for π-π stacking. This may reduce target binding affinity in biological systems compared to the target compound .
(b) Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (CAS 313262-15-6)
- Key Differences: Substitutes the quinazolinone-acetyl group with a 3-nitrobenzoyl moiety.
- The benzoyl group’s rigidity contrasts with the flexible acetyl linker in the target compound, possibly altering binding kinetics .
(c) Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Key Differences: Features a pyrazole ring substituted with chlorophenyl and fluorophenyl groups instead of the quinazolinone-acetyl group.
- This contrasts with the target compound’s balance of MW (~430 g/mol) and polar oxoquinazolinone .
(d) Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3)
- Key Differences: Incorporates a trifluoromethyl group at position 4 and an o-tolylamino group at position 2.
- Implications: The trifluoromethyl group significantly increases lipophilicity and metabolic resistance. However, the absence of the quinazolinone moiety limits hydrogen-bonding interactions critical for enzyme inhibition .
Physicochemical Properties
Note: logP and solubility predictions are based on substituent contributions using Lipinski’s guidelines.
Biological Activity
Ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that integrates multiple pharmacophoric elements, including a quinazoline core and a thiazole moiety. This unique structural combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Structural Characteristics
The compound's structure is characterized by:
- Quinazoline Core : Known for its role in enzyme inhibition and anticancer activity.
- Thiazole Moiety : Often associated with antimicrobial properties.
- Fluorine Substitution : Enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound are primarily categorized into antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | |
| Klebsiella pneumoniae | 10.0 | |
| Candida albicans | 8.0 | |
| Pseudomonas aeruginosa | 15.0 |
These results suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.
Anticancer Activity
The quinazoline structure is known for its anticancer properties, particularly through the inhibition of kinases involved in cancer cell proliferation. Research indicates that the compound can inhibit specific cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.3 | |
| A549 (Lung Cancer) | 4.8 | |
| HeLa (Cervical Cancer) | 6.0 |
The IC50 values indicate that the compound effectively inhibits cancer cell growth, suggesting potential for therapeutic applications in oncology.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signal transduction pathways, particularly kinases.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing proliferation.
- Antimicrobial Mechanism : The thiazole component likely disrupts microbial cell wall synthesis or function.
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Karegoudar et al., this study assessed the antimicrobial properties against various strains and found that compounds with similar structures exhibited enhanced activity against resistant strains.
- The study highlighted that modifications to the thiazole ring could improve potency against fungal pathogens.
-
Study on Anticancer Effects :
- Research published in Cancer Letters demonstrated that derivatives of quinazoline compounds showed significant cytotoxicity against several cancer cell lines.
- The study concluded that further optimization of the ethyl thiazole derivative could yield more potent anticancer agents.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves three key stages:
Quinazolinone Core Formation : Reacting 6-fluoro-2-methyl-4-hydroxyquinazoline with acetyl chloride under reflux in anhydrous dichloromethane (DCM) to introduce the acetyl group .
Thiazole-Ester Coupling : Using a carbodiimide coupling agent (e.g., EDC/HOBt) to link the acetylated quinazolinone to the 4-methylthiazole-5-carboxylate moiety. Solvent choice (e.g., DMF or THF) and temperature (0–5°C) are critical to minimize side reactions .
Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) yields >90% purity. Monitor by TLC (Rf ~0.4 in ethyl acetate) .
Basic: Which spectroscopic methods confirm the compound’s structure, and what signatures are diagnostic?
- ¹H NMR :
- Quinazolinone NH: δ 10.2–10.5 ppm (singlet, exchangeable with D2O).
- Thiazole CH3: δ 2.4–2.6 ppm (singlet).
- Ethyl ester: δ 1.3 ppm (triplet, J=7.1 Hz) and δ 4.3 ppm (quartet) .
- ¹³C NMR :
- Carbonyl groups (C=O): δ 165–175 ppm.
- Fluoro-substituted aromatic carbons: δ 115–125 ppm (¹JCF ~245 Hz) .
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Contradictions may arise from:
- Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid precipitation in aqueous buffers .
- Assay Interference : Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Metabolite Interference : Conduct LC-MS/MS stability studies in assay media to identify degradation products .
Advanced: What strategies improve pharmacokinetic properties without compromising activity?
- Pro-Drug Design : Replace the ethyl ester with a tert-butyl ester to enhance oral bioavailability; hydrolyze in vivo to the active carboxylic acid .
- Formulation : Nanoemulsions (e.g., PEGylated liposomes) improve solubility and half-life in preclinical models .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., CF3) at the thiazole 4-position to reduce CYP450 metabolism .
Advanced: How does the 6-fluoro substituent affect target binding, and how is this validated computationally?
- Electrostatic Effects : The fluorine’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets).
- Validation Methods :
- Molecular Docking : AutoDock Vina predicts ΔG ~-9.2 kcal/mol for binding to EGFR kinase .
- MD Simulations : 100-ns simulations show stable fluorine interactions with Lys721 and Asp831 .
Basic: What are the primary degradation pathways under physiological conditions?
- Hydrolysis : Ester group cleavage at pH >7.5 (e.g., intestinal fluid), forming the carboxylic acid derivative.
- Oxidation : Thiazole sulfur oxidation to sulfoxide in the presence of CYP3A4 .
- Stability Study Design :
- Incubate in PBS (pH 2.0–8.0) at 37°C; analyze degradation by HPLC-UV at 254 nm .
Advanced: Which substituent positions correlate with enhanced bioactivity in SAR studies?
- Quinazolinone 2-Methyl : Removal reduces potency by 10-fold (IC50 increases from 12 nM to 120 nM in kinase assays).
- Thiazole 4-Methyl : Bulkier groups (e.g., isopropyl) decrease solubility but improve target selectivity .
- Statistical Modeling : CoMFA analysis (q² >0.6) identifies the acetyl-amino linker as critical for hydrophobic interactions .
Basic: Which in vitro assays are suitable for preliminary enzyme inhibition screening?
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant EGFR (IC50 determination).
- Cellular Uptake : Fluorescence-labeled analogs in A549 cells; quantify via flow cytometry .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116) with EC50 <50 nM indicating potency .
Advanced: How to elucidate mechanisms when target prediction tools conflict?
- Thermal Shift Assay : Monitor target protein melting temperature (ΔTm >2°C indicates binding).
- Affinity Proteomics : SILAC-based pull-down with biotinylated probes identifies off-targets (e.g., PI3K isoforms) .
- CRISPR Screening : Knockout libraries reveal synthetic lethal partners (e.g., BRCA1-mutant lines) .
Advanced: How to overcome crystallization challenges for X-ray studies?
- Co-Crystallization Agents :
- PEG 3350 (20% w/v) in 0.1 M HEPES pH 7.5 yields trigonal crystals (space group P3221).
- Soaking with 10 mM MgCl2 improves diffraction to 1.8 Å resolution .
- Cryoprotection : 25% glycerol in reservoir solution prevents ice formation during data collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
